2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol
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Overview
Description
2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol is an organic compound with the molecular formula C8H20O2Si. It is a clear, colorless to almost colorless liquid that is slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate . This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures . The product is then purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis, it is used to protect hydroxyl groups during multi-step synthesis.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyl(dimethyl)silyl group is highly stable and resistant to hydrolysis, making it an effective protecting group in organic synthesis . The compound can be deprotected under acidic or basic conditions, allowing for the selective removal of the silyl group and regeneration of the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- 2-[tert-Butyldimethylsilyl]oxyethanol
- 3-[[tert-Butyldimethylsilyl]oxy]-propanol
- 2-tert-Butyldimethylsiloxybut-3-yne
Uniqueness
2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol is unique due to its specific structure, which provides enhanced stability and reactivity compared to other silyl ethers. Its ability to protect hydroxyl groups under a wide range of conditions makes it a valuable reagent in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C12H28O3Si |
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Molecular Weight |
248.43 g/mol |
IUPAC Name |
2-[3-[tert-butyl(dimethyl)silyl]oxybutoxy]ethanol |
InChI |
InChI=1S/C12H28O3Si/c1-11(7-9-14-10-8-13)15-16(5,6)12(2,3)4/h11,13H,7-10H2,1-6H3 |
InChI Key |
WMHOTDBJWXFELW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCCO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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